molecular formula C13H19N3O2 B8358358 1-(n-Cycloheptylamino)-2-nitro-4-aminobenzene

1-(n-Cycloheptylamino)-2-nitro-4-aminobenzene

Cat. No. B8358358
M. Wt: 249.31 g/mol
InChI Key: KPCKHAJSAUHXPZ-UHFFFAOYSA-N
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Patent
US06814761B1

Procedure details

A mixture of 3.12 g (0.020 mol) of 4-fluoro-3-nitroaniline, 2.28 g (0.022 mol) of cycloheptylamine and 1.7 g (0.020 mol) of sodium hydrogen carbonate was refluxed for 3 hours in 5 ml of water and 5 ml of 2-propanol. After cooling to room temperature, the residues were filtered off and the filtrate was extracted with chloroform. The solvent was removed in vacuo and the residue was recrystallized from 20% hydrochloric acid. A green-brown solid melting at 153° C. was obtained.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH:12]1([NH2:19])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C(=O)([O-])O.[Na+]>O.CC(O)C>[CH:12]1([NH:19][C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[N+:9]([O-:11])=[O:10])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
2.28 g
Type
reactant
Smiles
C1(CCCCCC1)N
Name
Quantity
1.7 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the residues were filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 20% hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCC1)NC1=C(C=C(C=C1)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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